molecular formula C21H19ClN2O6S B2751705 6-((4-chlorophenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)nicotinamide CAS No. 1286732-31-7

6-((4-chlorophenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)nicotinamide

Cat. No. B2751705
CAS RN: 1286732-31-7
M. Wt: 462.9
InChI Key: LRZIIVRODKFEJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

I found a document from the World Health Organization , but it does not provide specific information about the synthesis of this compound.


Molecular Structure Analysis

I found a paper on the synthesis of novel porphyrin derivatives , but it does not seem to be directly related to the compound .


Chemical Reactions Analysis

I found a database on Indian Medicinal Plants, Phytochemistry And Therapeutics , but it does not provide specific information about the chemical reactions of this compound.

Scientific Research Applications

Fluorescent Analog for Enzymatic Studies

A study by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its application in studying enzyme-catalyzed reactions. This compound, designed to emit fluorescence upon enzymatic hydrolysis, serves as a tool for investigating the dynamics of enzyme interactions with nicotinamide derivatives (Barrio, Secrist, & Leonard, 1972).

Antiviral and Herbicidal Applications

Chen et al. (2010) explored the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds with specific antiviral activities. This research underscores the potential of nicotinamide derivatives in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Role in Plant Metabolism

The metabolism of nicotinamide and its derivatives in higher plants was detailed by Matsui et al. (2007), indicating the conversion of nicotinamide to nicotinic acid and its involvement in the synthesis of trigonelline and nicotinic acid 1N-glucoside. This study provides insights into the metabolic pathways of nicotinamide in plant systems, highlighting its significance in plant physiology and potential agricultural applications (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).

Potential in Disease Treatment and Prevention

Research by Maiese, Zhao, Jinling, & Shang (2009) reviewed the biological actions of nicotinamide, emphasizing its cytoprotective properties and its involvement in modulating cellular survival pathways. This work suggests the therapeutic potential of nicotinamide and its derivatives in treating and preventing various diseases, including diabetes and aging-related conditions (Maiese, Zhao, Jinling, & Shang, 2009).

properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S/c1-28-17-10-15(11-18(29-2)20(17)30-3)24-21(25)13-4-9-19(23-12-13)31(26,27)16-7-5-14(22)6-8-16/h4-12H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZIIVRODKFEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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